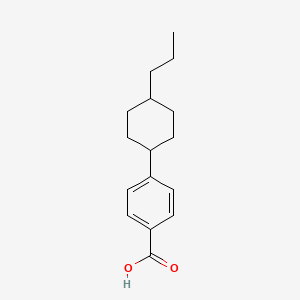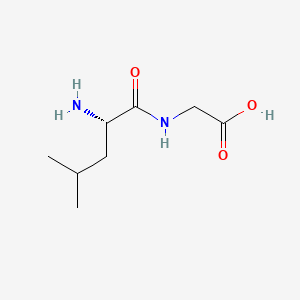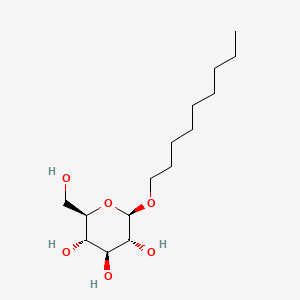
2,4,4,5,5-Pentametil-1,3,2-dioxaborolano
Descripción general
Descripción
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C7H15BO2. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and various industrial applications .
Aplicaciones Científicas De Investigación
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is used in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
Target of Action
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a boron-containing organic compound. Its primary targets are typically organic molecules with unsaturated bonds, such as alkynes and alkenes .
Mode of Action
The compound acts as a borylating agent, adding a boron atom to the target molecule. This process is often facilitated by a transition metal catalyst . The addition of the boron atom can significantly alter the chemical properties of the target molecule, enabling further reactions or modifications.
Biochemical Pathways
The borylation of organic molecules is a key step in many synthetic pathways. For example, it can be used in the synthesis of boronic esters, which are important intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules.
Pharmacokinetics
Its physical properties, such as its boiling point and flash point , can influence its handling and use in a laboratory or industrial setting.
Result of Action
The primary result of the action of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is the formation of a new bond between a boron atom and the target molecule. This can enable further chemical transformations, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For example, it should be stored under inert gas and away from heat to prevent degradation . The presence of a suitable catalyst is also crucial for its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boron trichloride in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
Pinacol+Boron Trichloride→2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane+Hydrochloric Acid
Industrial Production Methods: On an industrial scale, the production of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: This compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are typically employed.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks one methyl group compared to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane.
Pinacolborane: Another boron-containing compound used in similar applications but with different reactivity and stability profiles.
Uniqueness: 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable complexes with a wide range of substrates sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJHZPURACERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471933 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-85-0 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)











